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Compound Name: ML162
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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive guide to utilizing ML162 for the in vitro
induction of ferroptosis, a regulated form of iron-dependent cell death characterized by the
accumulation of lipid peroxides. This document outlines the mechanism of action of ML162,
detailed experimental protocols for its use, and methods for quantifying its effects.

Introduction to ML162 and Ferroptosis

Ferroptosis is a non-apoptotic form of cell death that can be initiated by the inhibition of
glutathione peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid
hydroperoxides. ML162 is a potent and selective small molecule that induces ferroptosis. It is
widely used as a tool compound to study the mechanisms of ferroptosis and to explore its
therapeutic potential in various diseases, particularly cancer.

Mechanism of Action

ML162 is traditionally known as a covalent inhibitor of GPX4.[1] By binding to and inactivating
GPX4, ML162 prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols. This
leads to the accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner,
ultimately causing oxidative damage to cellular membranes and inducing cell death.
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However, recent evidence suggests that ML162, along with other ferroptosis-inducing

compounds like RSL3, may also exert its effects by inhibiting another selenoprotein,
thioredoxin reductase 1 (TXNRD1).[2][3][4] Inhibition of TXNRD1 can also lead to an increase
in oxidative stress, contributing to the ferroptotic phenotype. Therefore, it is important for

researchers to consider both potential targets when interpreting experimental results.

Data Presentation

The following table summarizes the cytotoxic effects of ML162 in various cancer cell lines,

providing a reference for its potency. It is important to note that IC50 values can vary

depending on the cell line, experimental conditions (e.g., cell density, incubation time), and the

specific viability assay used.[5][6]

Treatment

Cell Line Cancer Type IC50 (pM) . Reference
Time (h)
Non-small cell
A549 ~0.5 24 [2]
lung cancer
Non-small cell
H1975 ~0.15 24 [2]
lung cancer
Not specified, but N
LOX-IMVI Melanoma N Not specified [718]
sensitive
Dose-dependent
A2058 Melanoma o 24 [1]
killing (1-16 puM)
Dose-dependent
A375 Melanoma o 24 [1]
killing (1-16 puM)
Renal cell Not specified, but
0S-RC-2 ) N [9]
carcinoma sensitive
Clear-Cell
Carcinoma Ovarian, Renal Highly sensitive Not specified [10]
(various)

Experimental Protocols
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General Guidelines for Handling ML162

Solubility: ML162 is soluble in DMSO. Prepare a stock solution of 10-50 mM in anhydrous
DMSO.

Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated
freeze-thaw cycles.

Working Concentration: The optimal working concentration of ML162 varies between cell
lines but typically ranges from 0.1 uM to 10 uM. It is recommended to perform a dose-
response experiment to determine the optimal concentration for your specific cell line and
experimental setup.

Treatment Time: The incubation time for ML162 treatment can range from 4 to 24 hours, or
longer, depending on the cell line and the endpoint being measured.

Protocol for Inducing Ferroptosis with ML162 and
Assessing Cell Viability

This protocol describes a general procedure for treating cells with ML162 and assessing the

resulting decrease in cell viability using a colorimetric assay such as MTT or CCK-8.

Materials:

ML162 stock solution (in DMSO)
Cell culture medium appropriate for your cell line
96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting
Kit-8) reagent

DMSO (for MTT assay)

Microplate reader

Procedure:
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o Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth
during the experiment. Allow cells to adhere overnight.

e ML162 Treatment: The next day, prepare serial dilutions of ML162 in fresh cell culture
medium. Remove the old medium from the wells and add the ML162-containing medium.
Include a vehicle control (medium with the same concentration of DMSO used for the highest
ML162 concentration).

 Incubation: Incubate the plate for the desired treatment time (e.g., 24 hours) at 37°C in a
humidified incubator with 5% CO2.

o Cell Viability Assay:
o For MTT Assay:

= Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at
37°C.

» Carefully remove the medium and add 100 pL of DMSO to each well to dissolve the
formazan crystals.

= Measure the absorbance at 570 nm using a microplate reader.

o For CCK-8 Assay:
» Add 10 pL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
» Measure the absorbance at 450 nm using a microplate reader.

o Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol for Measuring Lipid Peroxidation using
BODIPY™ 581/591 C11

This protocol outlines the use of the fluorescent probe BODIPY™ 581/591 C11 to detect lipid
peroxidation, a key hallmark of ferroptosis.

Materials:
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e BODIPY™ 581/591 C11 stock solution (in DMSO)
e Cell culture medium

e 6- or 12-well cell culture plates or chamber slides
e ML162

o Ferrostatin-1 (as a negative control)

¢ Fluorescence microscope or flow cytometer
Procedure:

o Cell Seeding and Treatment: Seed cells and treat with ML162 as described in the cell
viability protocol. It is recommended to include a co-treatment group with ML162 and a
ferroptosis inhibitor like Ferrostatin-1 (typically 1-2 uM) to confirm the specificity of the effect.

 Staining with BODIPY™ 581/591 C11:

o Towards the end of the ML162 treatment period, add BODIPY™ 581/591 C11 to the
culture medium at a final concentration of 1-5 uM.

o Incubate for 30-60 minutes at 37°C.

e Washing: Gently wash the cells two to three times with pre-warmed PBS or HBSS to remove
excess probe.

e Imaging or Flow Cytometry:

o Fluorescence Microscopy: Add fresh PBS or imaging buffer to the cells and visualize them
using a fluorescence microscope. In the absence of lipid peroxidation, the probe
fluoresces red. Upon oxidation, its fluorescence shifts to green.

o Flow Cytometry: Detach the cells using a gentle dissociation reagent (e.g., TrypLE™),
wash with PBS, and resuspend in a suitable buffer for flow cytometry. Analyze the shift in
fluorescence from the red to the green channel.
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o Data Analysis: Quantify the ratio of green to red fluorescence intensity to determine the level
of lipid peroxidation.

Protocol for Measuring Intracellular Glutathione (GSH)
Levels

This protocol describes a method to measure the levels of intracellular reduced glutathione
(GSH), which is expected to be depleted in some models of ferroptosis, although direct GPX4
inhibitors like ML162 may not always cause significant GSH depletion.

Materials:

GSH/GSSG-Glo™ Assay kit or similar commercially available kit

Cell culture plates

ML162

Lysis buffer (provided with the kit or prepared in-house)

Luminometer or fluorometer

Procedure:

e Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with ML162 as
previously described.

o Cell Lysis: After treatment, wash the cells with PBS and then lyse them according to the
manufacturer's protocol of the chosen GSH assay kit.

o GSH Measurement: Follow the instructions of the commercial kit to measure the levels of
GSH in the cell lysates. This typically involves a chemical reaction that produces a
luminescent or fluorescent signal proportional to the amount of GSH.

o Data Analysis: Normalize the GSH levels to the protein concentration of each sample and
express the results as a percentage of the vehicle-treated control.
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Mandatory Visualizations
Signaling Pathway of ML162-Induced Ferroptosis
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Caption: Signaling pathway of ML162-induced ferroptosis.
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Experimental Workflow for Studying ML162-Induced

Ferroptosis
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Caption: General experimental workflow for in vitro studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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